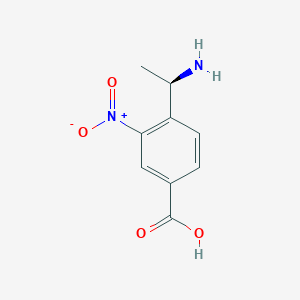

Benzoic acid, 4-(1-aminoethyl)-3-nitro-, (R)- (9CI)

Description

Benzoic acid, 4-(1-aminoethyl)-3-nitro-, (R)- (9CI) (CAS: 791039-94-6) is a chiral benzoic acid derivative characterized by a 3-nitro group and a 4-(1-aminoethyl) substituent in the (R)-configuration. This compound is synthesized and supplied by Shenzhen Aitop Chemical Co., Ltd., with a purity of 95% and analytical validation (NMR, MS, HPLC) to ensure quality . Its structural features make it relevant in pharmaceutical research, particularly for enantioselective applications due to its chiral center. The aminoethyl and nitro groups contribute to its polarity and reactivity, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11(14)15/h2-5H,10H2,1H3,(H,12,13)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBVDNILPMPKSN-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(1-aminoethyl)-3-nitro-, ®- (9CI) typically involves the following steps:

Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Introduction of Aminoethyl Group: The amino group is further reacted with ethylene oxide or a similar reagent to introduce the aminoethyl group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(1-aminoethyl)-3-nitro-, ®- (9CI) has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(1-aminoethyl)-3-nitro-, ®- (9CI) involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with structurally related benzoic acid derivatives:

*Calculated based on structure.

Key Observations :

- Substituent Effects: The aminoethyl group in the target compound introduces a basic amine, enhancing solubility in polar solvents compared to the hydrophobic isopropyl group in CAS 174482-81-6 .

- Chirality : The (R)-configuration of the target compound contrasts with the (S)-configuration in CAS 130534-97-3, highlighting enantiomer-specific biological interactions .

- Electronic Effects: Nitro groups in all compounds withdraw electrons, increasing benzoic acid acidity. The aminoethyl group (target) provides additional hydrogen-bonding capacity compared to non-amine derivatives.

Commercial Availability

- Target Compound : Available from Shenzhen Aitop Chemical Co., Ltd. in milligram to gram quantities .

Biological Activity

Benzoic acid, 4-(1-aminoethyl)-3-nitro-, (R)- (9CI) is a chiral compound with significant biological activity due to its unique structural features. This compound is characterized by the presence of a nitro group at the 3-position and an aminoethyl group at the 4-position of the benzoic acid framework. Its molecular formula is C9H11NO4, and it has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The aminoethyl group allows for hydrogen bonding with proteins and other macromolecules, while the nitro group can participate in redox reactions, potentially modulating enzyme and receptor activities. Such interactions are crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 4-(1-aminoethyl)-3-nitro-, exhibit antimicrobial properties. A study highlighted that certain benzoic acid derivatives can inhibit bacterial growth, suggesting their utility as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of proteolytic pathways such as the ubiquitin-proteasome system and autophagy-lysosome pathway .

Enzyme Modulation

In silico studies have demonstrated that benzoic acid derivatives can act as modulators of key enzymes involved in protein degradation. For instance, compounds similar to 4-(1-aminoethyl)-3-nitro- have been shown to enhance the activity of cathepsins B and L, which are critical for cellular homeostasis and protein turnover .

Study on Protein Degradation Pathways

A significant study assessed the impact of benzoic acid derivatives on human foreskin fibroblasts. The findings revealed that these compounds promote the activity of both the ubiquitin-proteasome pathway and autophagy-lysosome pathway, suggesting their role in enhancing cellular proteostasis .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial efficacy of various benzoic acid derivatives, including 4-(1-aminoethyl)-3-nitro-. The results indicated a marked reduction in bacterial viability, supporting the potential use of these compounds in treating infections .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.